ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate
Description
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-4-6-10(20-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
BWXNHSJHGANKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Diethyl Imidazole-4,5-Dicarboxylate Intermediate Route
Key Reference: CN104177296A, US8618308B2
Reaction Scheme:
- Diethyl imidazole-4,5-dicarboxylate → Selective 4-position hydrolysis
- Carboxylic acid activation → 4-Methoxyphenyl amidation
- 5-Position ester retention
Optimized Conditions:
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH (2M) | EtOH/H₂O (3:1) | 80 | 4 | 92 |
| 2 | SOCl₂ (1.2 eq) | Toluene | 110 | 2 | 89 |
| 3 | 4-Methoxyaniline (1.05 eq) | DCM | RT | 12 | 78 |
Critical Analysis:
Hantzsch-Type Multicomponent Synthesis
Key Reference: PMC8009324, CN102603646B
Components:
- Ethyl glyoxalate (1.0 eq)
- 4-Methoxybenzoyl isocyanate (1.1 eq)
- Ammonium acetate (3.0 eq)
Mechanistic Pathway:
- Condensation of carbonyl components
- Cyclization with ammonia equivalent
- Tautomerization to imidazole core
Performance Metrics:
- Single-step yield: 43-48%
- Purity (HPLC): 95.2% (210 nm)
- Key impurity: 2-isomer (7-9%) requiring chromatographic removal
Palladium-Catalyzed Cross-Coupling Approach
Key Reference: CA2833394C, US20210094954A1
Strategic Advantages:
- Direct introduction of carbamoyl group
- Avoids intermediate isolation
Protocol:
- Ethyl 4-iodo-1H-imidazole-5-carboxylate (1.0 eq)
- 4-Methoxyphenyl isocyanate (1.2 eq)
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- K₂CO₃ (2.0 eq) in dioxane, 100°C, 18h
Outcomes:
- Yield: 68%
- Turnover Number (TON): 13.6
- Residual Pd: <2 ppm (ICP-MS)
Comparative Analysis of Methods
| Parameter | Diethyl Route | Hantzsch | Cross-Coupling |
|---|---|---|---|
| Step Count | 3 | 1 | 1 |
| Overall Yield (%) | 56 | 45 | 68 |
| Purity (HPLC, %) | 98.4 | 95.2 | 99.1 |
| Cost Index* | 1.0 | 0.8 | 1.4 |
| Scalability (kg) | >100 | <10 | 50-100 |
*Relative to diethyl route baseline
Advanced Characterization Data
Spectroscopic Profile
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imid-H), 7.82 (d, J=8.9 Hz, 2H, ArH), 6.93 (d, J=8.9 Hz, 2H, ArH), 4.27 (q, J=7.1 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃), 1.31 (t, J=7.1 Hz, 3H, CH₃)
- 13C NMR (126 MHz, DMSO-d₆): δ 165.2 (C=O), 159.8 (C=O), 157.3 (N-C=O), 132.1-114.3 (ArC), 61.4 (OCH₂), 55.6 (OCH₃), 14.2 (CH₃)
Crystallographic Data (When Available)
- Space Group: P2₁/c
- Unit Cell: a=5.586 Å, b=24.818 Å, c=9.339 Å, β=101.13°
- R-factor: 0.041 (I>2σ(I))
Industrial Viability Assessment
Critical Challenges:
- Diethyl Route: Requires specialized equipment for SOCl₂ handling
- Cross-Coupling: Catalyst cost contributes to 38% of raw material expenses
- Regulatory Considerations: Residual solvent limits (ICH Q3C) for DCM (<600 ppm)
Process Intensification Opportunities:
- Continuous flow implementation for Pd-catalyzed method
- Enzymatic hydrolysis alternatives to NaOH in Step 1
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Reduced forms of the carbamoyl and ester groups.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit certain metalloenzymes. The carbamoyl group may also participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Imidazole Core
Ethyl 4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylate (CAS 5671-92-1)
- Substituent : Phenyl group (without methoxy).
- This results in lower aqueous solubility compared to the 4-methoxyphenyl analog .
Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3)
- Substituents : Methyl group at position 5; trifluoromethoxyphenyl at position 2.
- Key Differences : The trifluoromethoxy group increases lipophilicity and metabolic stability due to fluorine’s electronegativity. This compound may exhibit enhanced membrane permeability and prolonged half-life in vivo compared to the target compound .
1H-Imidazole-5-carboxylic Acid, 4-Methyl-, Ethyl Ester (CAS 73941-33-0)
- Substituents : Methyl group at position 4; lacks the carbamoyl-phenyl moiety.
- Key Differences: Absence of the carbamoyl group eliminates hydrogen-bond donor capacity, reducing interactions with biological targets. Simpler structure may lower synthetic complexity .
Functional Group Modifications
5-Phenylcarbamoyl-3H-imidazole-4-carboxylic Acid (CAS 313537-96-1)
- Modification : Carboxylic acid replaces the ethyl ester.
- Likely lower bioavailability due to poor membrane permeability but enhanced solubility in aqueous environments .
4-Carbamoyl-1H-imidazol-5-yl Benzo[d][1,3]dioxole-5-carboxylate (CAS 66148-63-8)
- Modification : Piperonylate (benzodioxole) ester replaces the ethyl ester.
Physicochemical and Pharmacological Properties
Physicochemical Comparison
| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 283.28 | Not reported | 1.8 | 4-Methoxyphenyl, ethyl ester |
| Ethyl 4-(Phenylcarbamoyl)-1H-imidazole | 267.27 | Not reported | 2.3 | Phenyl, ethyl ester |
| 5-Phenylcarbamoyl-3H-imidazole-4-acid | 261.23 | >250 | 0.5 | Carboxylic acid, phenyl |
| Ethyl 5-Methyl-2-[4-(CF3O)phenyl]... | 358.30 | Not reported | 3.1 | Trifluoromethoxy, methyl, ethyl ester |
- Solubility : The target compound’s 4-methoxyphenyl group improves water solubility compared to purely aromatic analogs (e.g., phenyl) but less than carboxylic acid derivatives .
- Hydrogen Bonding : The carbamoyl group enables H-bond donation/acceptance, critical for target engagement in enzyme inhibition (e.g., antitumor activity) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise condensation between the imidazole carboxylate core and 4-methoxyphenyl isocyanate. Key parameters include temperature control (e.g., maintaining 0–5°C during exothermic reactions), solvent selection (e.g., THF or DMF for solubility), and purification via column chromatography with gradient elution. Intermediate characterization using H NMR and LC-MS is critical to identify side products (e.g., unreacted carbamoyl groups) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- H/C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for imidazole and methoxyphenyl groups) and carbamoyl carbonyl signals (δ ~165–170 ppm).
- IR Spectroscopy : Confirm carbamoyl (C=O stretch at ~1680 cm) and ester (C=O at ~1720 cm) functional groups.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight ([M+H] expected within ±1 ppm error). Cross-reference with databases like NIST Chemistry WebBook for validation .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document reaction conditions rigorously (e.g., stoichiometry, solvent purity, inert atmosphere). Use standardized reagents (e.g., freshly distilled isocyanates) and validate purity at each step via melting point analysis and HPLC (>95% purity threshold). Publish detailed logs of failed attempts to guide troubleshooting .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction using synchrotron radiation can resolve positional disorder in the imidazole ring. Refinement with SHELXL (via Olex2 or similar interfaces) is recommended, but challenges include:
- Twinned crystals : Use the TWIN command in SHELXL to model overlapping lattices.
- Hydrogen bonding ambiguity : Apply restraints to NH and OH groups based on geometric validation tools.
- Thermal motion : Refine anisotropic displacement parameters for non-H atoms .
Q. How do intermolecular hydrogen bonds influence the crystal packing, and how can graph set analysis quantify these interactions?
- Methodological Answer : Hydrogen-bonding patterns can be analyzed using graph set notation (e.g., for chains of donor-acceptor interactions). For this compound, the carbamoyl NH group likely forms bonds with ester carbonyls of adjacent molecules. Mercury CSD or CrystalExplorer can visualize these networks and calculate interaction energies (e.g., ~25–30 kJ/mol for moderate H-bonds) .
Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with flexible ligand docking to account for imidazole ring conformational changes.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the carbamoyl group and active-site residues (e.g., Asp/Glu).
- QM/MM : Apply Gaussian09 for partial charge optimization of the methoxyphenyl moiety to refine electrostatic potential maps .
Q. How should researchers address contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodological Answer :
- Validation : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) in chloroform. Discrepancies >0.3 ppm may indicate solvent effects or conformational flexibility.
- Solvent Correction : Use IEFPCM solvent models in Gaussian to simulate DMSO-d or CDCl environments.
- Dynamic Effects : Perform relaxed potential energy surface scans to identify low-energy conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
